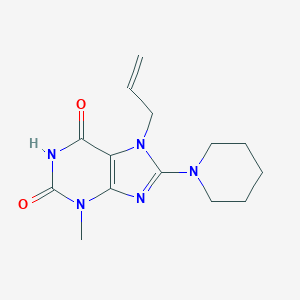

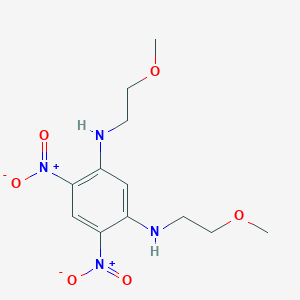

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of California, San Francisco. Since its discovery, MPEP has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the inactivation of incretin hormones like glucagon-like peptide (GLP)-1 . These hormones play a crucial role in regulating insulin secretion .

Mode of Action

This compound acts as a competitive inhibitor of DPP-4 . It binds to the active site of DPP-4, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which in turn stimulate insulin secretion and inhibit glucagon release .

Biochemical Pathways

By inhibiting DPP-4, this compound potentiates the biological activity of incretin hormones . This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner . The overall effect is improved glycemic control .

Pharmacokinetics

They are absorbed rapidly after oral administration and are widely distributed throughout the body .

Advantages and Limitations for Lab Experiments

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has a number of advantages for use in lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. In addition, this compound is relatively stable and can be easily synthesized in the lab.

However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce the release of dopamine in the brain, which is associated with pleasure and reward. This mechanism of action has led to this compound being investigated as a potential treatment for addiction.

Another area of interest is the potential use of this compound in the treatment of anxiety and depression. Studies have shown that this compound can reduce the activity of the prefrontal cortex, a brain region involved in decision-making and impulse control. This mechanism of action has led to this compound being investigated as a potential treatment for anxiety and depression.

Overall, this compound has shown great promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of 1,3-dimethyl-5-oxo-2-phenyl-1,2,4-triazine with piperidine to form 3-methyl-1-(piperidin-1-yl)imidazolidine-2,4-dione. This compound is then reacted with propargyl bromide to form 3-methyl-1-(piperidin-1-yl)prop-2-yn-1-one. Finally, the propargyl ketone is reacted with 2,6-dioxo-3-prop-2-enyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid to form this compound.

Scientific Research Applications

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction. It has also been shown to have potential in the treatment of anxiety and depression.

properties

IUPAC Name |

3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMBRSVEDWDMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

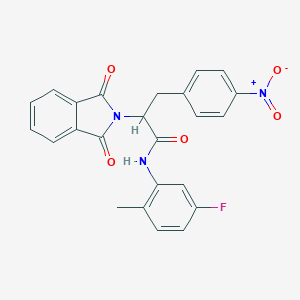

![N-(4-fluorophenyl)-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B402747.png)

![4-Fluorobenzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402749.png)

![4-{[(2,4-Dichlorophenyl)methyl]oxy}-3-(methyloxy)benzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402752.png)

![5-{2-Nitrophenyl}-2-furaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402753.png)

![N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B402754.png)

![4-(2-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B402758.png)

![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B402763.png)

![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B402768.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)tetradecanamide](/img/structure/B402769.png)